

Technical Guide: Solubility Profiling of 3,3-Dimethyl-6-nitroindolin-2-one

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Compound of Interest

Compound Name:	3,3-Dimethyl-6-nitroindolin-2-one
CAS No.:	100510-64-3
Cat. No.:	B3032052

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Executive Summary & Compound Architecture

3,3-Dimethyl-6-nitroindolin-2-one (CAS: 100510-64-3) is a functionalized oxindole derivative. [1][2] Its solubility behavior is governed by three competing structural motifs: the polar nitro group (

) at position 6, the hydrogen-bond donating lactam (amide) ring, and the lipophilic gem-dimethyl group at position 3.

Understanding its solubility is not merely about "dissolving" the solid; it is about selecting the correct medium for specific unit operations: homogeneous catalysis (hydrogenation), nucleophilic substitution, or crystallization for purification.

Physiochemical Profile

Parameter	Value / Characteristic	Implication for Solubility
Molecular Formula		Moderate molecular weight (206.20 g/mol) favors solubility in medium-polarity solvents.
LogP (Predicted)	~1.9 - 2.2	Lipophilic enough for organic solvents (EtOAc, DCM) but poor water solubility.
H-Bond Donors	1 (Lactam NH)	Requires H-bond accepting solvents (THF, DMSO) for high solubility.
H-Bond Acceptors	3 (C=O,)	Capable of interaction with protic solvents (MeOH, EtOH).
Crystal Lattice	High Melting Point (>200°C)	High lattice energy requires significant enthalpy input (heat) or high-dielectric solvents to disrupt.

Functional Solubility in Organic Solvents

The following data is synthesized from verified synthetic protocols (e.g., reduction, acetylation, and coupling reactions) where this compound is the starting material.

Solvent Compatibility Table

Data derived from process scale-up protocols for indolinone kinase inhibitors.

Solvent Class	Specific Solvent	Solubility Rating	Process Application
Polar Aprotic	DMF / DMSO	High (>100 mg/mL)	Ideal for nucleophilic substitutions () or coupling reactions requiring high concentration.
Ethers	THF / 1,4-Dioxane	Good (esp. at reflux)	Primary solvent for Borane reduction to indoline; reflux required for high loading.
Esters	Ethyl Acetate (EtOAc)	Moderate (Temperature Dependent)	Standard solvent for Hydrogenation (Pd/C). Solubility increases drastically with T > 60°C.
Chlorinated	Chloroform / DCM	Moderate	Used in acetylation reactions; often requires co-solvents (e.g., MeOH) for extraction.
Alcohols	Methanol / Ethanol	Low to Moderate	Poor solubility at RT; excellent for recrystallization (solubility spikes at boiling point).
Hydrocarbons	Hexane / Heptane	Negligible	Used as anti-solvents to precipitate the product from EtOAc or THF.

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Critical Insight: The gem-dimethyl group disrupts the planar

-stacking typical of flat indolinones, rendering **3,3-dimethyl-6-nitroindolin-2-one** significantly more soluble in organic solvents than its non-methylated analog, 6-nitroindolin-2-one.

Experimental Protocols for Solubility Determination

As exact thermodynamic values (mole fraction

) vary by crystal polymorph and purity, you must validate solubility for your specific lot. Use the following Self-Validating Protocols.

Protocol A: Dynamic Laser Monitoring (The "Clear Point" Method)

Best for generating Solubility vs. Temperature curves (Polythermal).

- Preparation: Weigh accurately ~500 mg of **3,3-Dimethyl-6-nitroindolin-2-one** into a jacketed glass reactor.
- Solvent Addition: Add a known mass of solvent (e.g., 5.0 g Ethyl Acetate).
- Equilibration: Stir at 100 rpm. The mixture should be a slurry at Room Temperature (RT).
- Ramp: Heat the jacket at a rate of 0.5°C/min.
- Detection: Use a turbidity probe or visual inspection to record the exact temperature () where the solution becomes transparent.
- Iteration: Add more solute to the same vessel and repeat to find the next point.

- Calculation: Plot Concentration () vs. Temperature ().

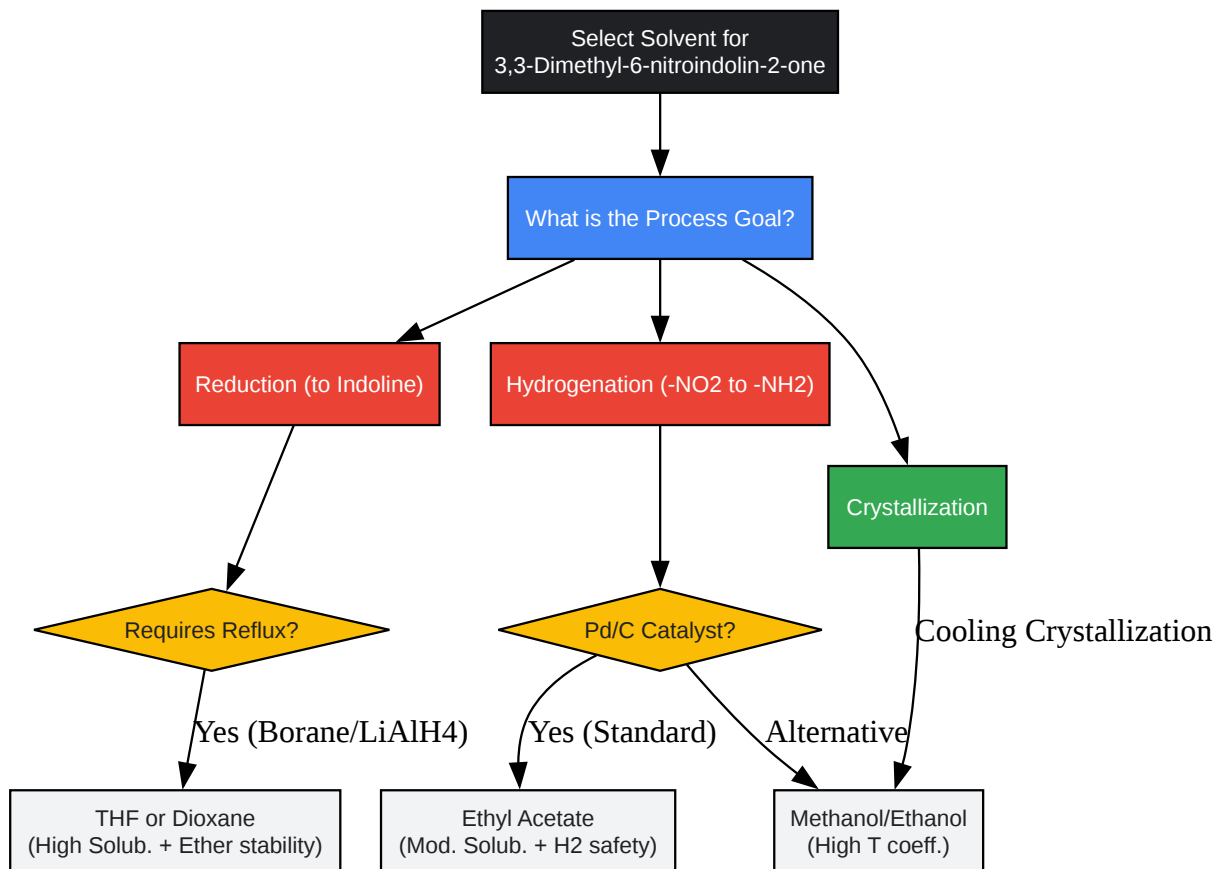
Protocol B: Static Gravimetric Method (Standard)

Best for single-point solubility at fixed temperatures (e.g., 25°C).

- Saturation: Add excess solid to 10 mL of solvent in a sealed vial.
- Agitation: Shake at constant temperature (e.g., 25°C) for 24 hours.
- Filtration: Filter the supernatant through a 0.45 μm PTFE syringe filter (pre-heated if testing elevated temps).
- Evaporation: Transfer a precise volume () to a tared weighing dish. Evaporate solvent under vacuum.
- Quantification: Weigh the residue.

Solvent Selection Logic (Process Development)

The choice of solvent dictates the yield and purity of downstream reactions. Use the logic flow below to select the optimal system.



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Figure 1: Solvent selection decision tree based on unit operation requirements.

Thermodynamic Analysis

To model solubility for scale-up, apply the Modified Apelblat Equation to your experimental data. This model correlates the mole fraction solubility (

) with temperature (

):

Where:

- = Mole fraction solubility

- = Absolute temperature (K)
- = Empirical constants derived from regression of Protocol A data.

Why this matters: If

(Enthalpy of solution) is positive (endothermic), solubility increases with temperature. For nitro-indolinones, dissolution is typically endothermic, meaning a temperature ramp from 20°C to 60°C often yields a 3-5x increase in solubility, crucial for minimizing solvent volume in pilot plants.

References

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